molecular formula C19H12Cl2N2OS2 B2685010 4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-52-6

4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile

Cat. No.: B2685010
CAS No.: 478081-52-6
M. Wt: 419.34
InChI Key: LCFFYASLEIWYKN-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound belonging to the class of benzoylthiophenes. It has a molecular formula of C19H12Cl2N2OS2 and a molecular weight of 419.34 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring substituted with amino, benzoyl, and dichlorobenzylsulfanyl groups.

Preparation Methods

The synthesis of 4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This process typically involves stirring the reactants without solvent at elevated temperatures or using a catalytic amount of triethylamine in boiling ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzoyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile has diverse scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile can be compared with other benzoylthiophene derivatives:

    4-Amino-5-benzoyl-2-[(4-methoxyphenyl)sulfanyl]-3-thiophenecarbonitrile: Similar structure but with a methoxy group instead of dichlorobenzyl.

    4-Amino-5-benzoyl-2-[(phenyl)sulfanyl]-3-thiophenecarbonitrile: Lacks the dichlorobenzyl substitution, making it less hydrophobic.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-amino-5-benzoyl-2-[(2,4-dichlorophenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS2/c20-13-7-6-12(15(21)8-13)10-25-19-14(9-22)16(23)18(26-19)17(24)11-4-2-1-3-5-11/h1-8H,10,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFFYASLEIWYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=C(C=C(C=C3)Cl)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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